molecular formula C19H17N3O6 B2854331 (E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444561-60-8

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2854331
CAS No.: 444561-60-8
M. Wt: 383.36
InChI Key: UJNUERMEUBDTPV-UHFFFAOYSA-N
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Description

This compound belongs to the α,β-unsaturated cyanoenamide class, characterized by an electron-withdrawing cyano group and an enamide moiety. The structure features a 3-ethoxy-4-methoxyphenyl group at the β-position and a 2-hydroxy-4-nitrophenyl substituent on the amide nitrogen. The nitro group (electron-withdrawing) and hydroxyl group (hydrogen-bond donor) on the aryl ring may enhance binding affinity to biological targets, such as enzymes or carrier proteins .

Properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-3-28-18-9-12(4-7-17(18)27-2)8-13(11-20)19(24)21-15-6-5-14(22(25)26)10-16(15)23/h4-10,23H,3H2,1-2H3,(H,21,24)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNUERMEUBDTPV-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a specific structure that includes a cyano group and various aromatic substituents. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H20N2O4
SMILESCCOC1=CC(=CC(=C1O)CSC2=CC=C(C=C2)OC)/C=C(\C#N)/C(=O)N
InChIInChI=1S/C20H20N2O4/c1-3-26-18-10-13(8-14(11-21)20(22)24)9-15(19(18)23)12-27-17-6-4-16(25-2)5-7-17/h4-10,23H,3,12H2,1-2H3,(H2,22,24)/b14-8+

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with cellular pathways and molecular targets.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, nitrothiophenes have shown significant inhibitory effects against various bacteria such as E. coli and M. luteus, suggesting potential for similar action in (E)-2-cyano derivatives .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress . The specific mechanisms for (E)-2-cyano compounds may involve inhibition of key enzymes in cancer cell metabolism.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study examined the effects of (E)-2-cyano derivatives on several cancer cell lines. Results indicated that at concentrations ranging from 10 to 50 µM, there was a dose-dependent decrease in cell viability.
    • The mechanism was hypothesized to involve apoptosis mediated by caspase activation.
  • Antibacterial Assays
    • In vitro assays demonstrated that (E)-2-cyano compounds inhibited the growth of pathogenic bacteria at minimum inhibitory concentrations comparable to standard antibiotics.
    • The mode of action was suggested to involve disruption of bacterial cell wall synthesis.

The biological activity of (E)-2-cyano compounds can be attributed to several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes critical for cellular function in bacteria and cancer cells.
  • Oxidative Stress Induction: These compounds may increase reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include cyanoenamide derivatives with variations in aryl substituents, which modulate physicochemical and pharmacological properties. Below is a comparative analysis based on structural motifs, synthesis yields, and reported data:

Compound Name Substituents (β-Position) Amide Substituent Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Target Compound 3-Ethoxy-4-methoxyphenyl 2-Hydroxy-4-nitrophenyl C₁₉H₁₇N₃O₆ N/A* N/A* Nitro and hydroxyl groups enhance polarity and H-bonding potential
(E)-2-Cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Hydroxy-3-methoxyphenyl 4-Trifluoromethylphenyl C₁₈H₁₃F₃N₂O₃ N/A N/A CF₃ group increases lipophilicity; potential for π-π stacking
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-Methoxyphenyl 4-Sulfamoylphenyl C₁₇H₁₅N₃O₄S 292 90 Sulfonamide enhances solubility; high thermal stability
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Chlorophenyl 4-Sulfamoylphenyl C₁₆H₁₂ClN₃O₃S 286 63 Chlorine improves halogen bonding; moderate yield
(E)-2-Cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 5-(2-Methyl-4-nitrophenyl)furan-2-yl 3-Ethoxyphenyl C₂₄H₂₀N₃O₅ N/A N/A Furan and nitro groups enhance π-conjugation; potential antimicrobial activity

Key Observations:

Methoxy and ethoxy groups donate electrons via resonance, balancing the electron-withdrawing cyano and nitro groups .

Solubility and Binding: Sulfonamide-containing derivatives (5b, 5c) exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas the target compound’s nitro and hydroxyl groups may rely on polar interactions . Coumarin-based cyanoenamides () show strong binding to human serum albumin (HSA) via hydrophobic and hydrogen-bonding interactions, suggesting similar behavior for the target compound .

Synthetic Feasibility :

  • High-yield syntheses (>90%) are achievable for methoxy-substituted derivatives (e.g., 5b), whereas chloro or nitro substituents (e.g., 5c, ) require optimized conditions due to steric or electronic challenges .

Research Implications

  • Drug Design : The nitro and hydroxyl groups in the target compound may improve binding to redox-active biological targets, such as nitroreductases or oxidoreductases .

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